AF10, also known as the AF10 gene, is a critical protein involved in various biological processes, particularly in the context of leukemogenesis. This gene is a partner of the Mixed-Lineage Leukemia (MLL) gene, which is frequently implicated in chromosomal translocations associated with acute myeloid leukemia and other hematological malignancies. The AF10 protein plays a significant role in chromatin regulation, influencing gene expression and cellular differentiation through its interactions with other proteins and DNA.
AF10 was first identified as a partner gene of MLL through studies examining chromosomal rearrangements in leukemia patients. Research has shown that the AF10 protein can undergo rearrangements with multiple genes, leading to similar leukemic phenotypes. The protein's functionality has been extensively studied through biochemical and structural analyses, revealing its importance in chromatin-mediated gene regulation and its potential as a therapeutic target in leukemia treatment .
AF10 is classified as a transcriptional regulator and is part of the PHD-finger family of proteins. Its classification stems from its structural domains that mediate protein-protein interactions and its ability to bind to specific DNA motifs, influencing transcriptional activity within the nucleus.
The synthesis of AF10 primarily occurs through standard molecular biology techniques involving recombinant DNA technology. The gene can be cloned into expression vectors to produce the AF10 protein in various host systems, including bacteria and mammalian cells.
The molecular structure of AF10 includes several distinct domains:
Crystallographic studies have provided insights into the three-dimensional structure of AF10, revealing that it folds into a compact module that recognizes specific amino acid sequences on histones, particularly histone H3 .
AF10 participates in several biochemical reactions:
The interaction between AF10 and DOT1L has been characterized through co-immunoprecipitation assays and structural biology techniques like X-ray crystallography. These methods elucidate how AF10 stabilizes DOT1L at chromatin sites, promoting methylation of histone H3 at lysine 79 .
AF10 influences gene expression through several mechanisms:
Studies have shown that mutations or alterations in the AF10 gene can lead to dysregulation of these processes, contributing to leukemogenesis .
Relevant data on these properties can be found in biochemical databases and experimental studies focusing on protein characterization .
AF10 has several important applications in scientific research:
The AF10 protein contains several functionally critical domains that position it as a versatile epigenetic modulator. The N-terminal PHD zinc knuckle-PHD module (PZP domain) enables chromatin recognition through multivalent binding to the histone H3 tail and nucleosomal DNA. Crucially, this domain discriminates between chromatin states by binding strongly to unmodified H3K27 but exhibiting markedly reduced affinity for H3K27me3-marked repressive chromatin. This binding preference directs AF10 to transcriptionally active genomic regions [4].
The OM-LZ (Octapeptide Motif-Leucine Zipper) domain mediates interactions with key epigenetic modifiers, most significantly DOT1L—the sole methyltransferase responsible for H3K79 mono-, di-, and trimethylation. This interaction is indispensable for AF10’s role in maintaining appropriate H3K79 methylation states across hematopoietic differentiation. During normal myeloid maturation, progressive conversion of H3K79me2 to H3K79me1 at HOXA gene loci coincides with transcriptional repression. Leukemogenic AF10 fusions disrupt this balance by enforcing persistent H3K79me2/me3 at HOXA genes, locking cells in an undifferentiated, proliferative state [1] [8].
Table 1: Functional Domains of AF10 (MLLT10) Protein
Domain | Structure | Function | Consequence of Disruption |
---|---|---|---|
PZP | PHD zinc knuckle-PHD module | Binds unmodified H3K27; chromatin targeting | Loss of chromatin localization; aberrant gene expression |
OM-LZ | Octapeptide motif-Leucine zipper | DOT1L recruitment; H3K79 methylation | Impaired H3K79me2/me3 conversion; blocked differentiation |
AT-hook | DNA-binding motif | Minor DNA interaction | Unknown in leukemogenesis |
AF10 fusion proteins consistently retain the OM-LZ domain but frequently lack or disrupt the PZP domain. Experimental restoration of an intact PZP domain in the CALM-AF10 fusion protein reverses leukemogenic potential by promoting nuclear localization and restoring chromatin association patterns. This demonstrates that the dissociation of AF10’s chromatin targeting and enzymatic effector functions represents a fundamental oncogenic mechanism [4].
AF10 fusions define a molecularly distinct and clinically aggressive subset of acute leukemias. Recent pediatric AML studies (n=2080) identified MLLT10 rearrangements in 6.1% (n=127) of cases. These patients exhibited drastically inferior outcomes compared to fusion-negative counterparts: 5-year event-free survival (EFS) of 18.6% versus 49% and overall survival (OS) of 38.2% versus 65.7%. Relapse risk reached 76% in fusion-positive patients versus 38.6% in controls. These outcomes persisted regardless of fusion partner, establishing MLLT10 rearrangements as independent high-risk markers [2].
The spectrum of fusion partners demonstrates partner-specific clinical and molecular features:
Table 2: Clinical Features of Major AF10 Fusion Leukemias
Fusion Type | Frequency | Common Lineage | 5-yr OS | Molecular Signature |
---|---|---|---|---|
KMT2A::MLLT10 | ~82% | AML | 40.4% | HOXA upregulation; DOT1L dependency |
PICALM::MLLT10 | ~10% | T-ALL (ETP) | 27.6% | DNA hypermethylation; BMI1 overexpression |
X::MLLT10 | ~8% | Mixed | 27.6% | Variable |
Notably, PICALM::MLLT10 leukemias show distinct therapeutic vulnerabilities. These fusions drive overexpression of BMI1, a Polycomb Repressive Complex 1 component critical for sustaining leukemic self-renewal. Preclinical models demonstrate that genetic depletion of BMI1 or pharmacological inhibition with PTC-209/PTC-596 abrogates CALM-AF10-mediated transformation and prolongs survival in xenograft models, highlighting a promising therapeutic avenue [5].
The initial characterization of AF10 emerged from cloning the t(10;11)(p14;q21) translocation in the U937 histiocytic lymphoma cell line in 1996. This revealed the in-frame fusion between CALM (Clathrin Assembly Lymphoid Myeloid) and AF10 genes, retaining nearly full-length CALM fused to the C-terminal portion of AF10. Subsequent clinical studies throughout the late 1990s and 2000s expanded the association of CALM-AF10 with high-risk acute leukemias, particularly noting its presence in T-ALL with γδ T-cell receptors or immature immunophenotypes and AML with monocytic features [4] [8].
Key milestones in understanding AF10 biology include:
Epigenetic Mechanism Elucidation (2010s): Research established that AF10 functions as a critical DOT1L cofactor. Structural studies demonstrated that leukemogenic fusions maintain the OM-LZ domain essential for DOT1L recruitment. The discovery that MLL-AF10 and CALM-AF10 fusions enforce H3K79me2/me3 at HOXA loci provided a unifying mechanism for the HOX dysregulation common to diverse leukemia fusion oncoproteins [1] [4].
Therapeutic Vulnerability Identification (2020s): Landmark studies revealed that AF10-rearranged leukemias exhibit specific dependencies:
Table 3: Compounds Targeting AF10 Fusion Pathways
Compound | Target | Mechanism | Experimental Context |
---|---|---|---|
DOT1L inhibitors | DOT1L | Reduce H3K79me2/me3; downregulate HOXA | NUP98-NSD1 and MLL-fusion models |
PTC-209/PTC-596 | BMI1 | Degrade BMI1; impair self-renewal | CALM-AF10 cell lines and xenografts |
Menin inhibitors | Menin-KMT2A | Disrupt KMT2A fusion complexes | Early-phase trials in KMT2A-rearranged AML |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: